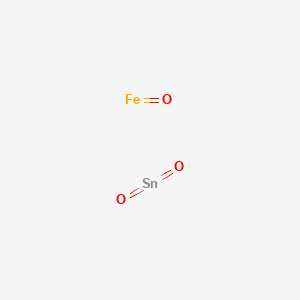
Ferrous stannate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrous stannate can be synthesized through several methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of ferrous sulfate with sodium stannate under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, resulting in the formation of this compound precipitate.
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature solid-state reactions. In this process, iron oxide and tin oxide are mixed in stoichiometric ratios and heated to high temperatures in a controlled atmosphere. This method ensures the formation of pure this compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: Ferrous stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ferric stannate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to elemental iron and tin using strong reducing agents like hydrogen gas or sodium borohydride.
Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of mixed-metal stannates.
Major Products Formed:
Oxidation: Ferric stannate and water.
Reduction: Elemental iron and tin.
Substitution: Mixed-metal stannates with varying properties depending on the substituting metal.
Aplicaciones Científicas De Investigación
Ferrous stannate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to investigate the potential of this compound in therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and magnetic properties.
Mecanismo De Acción
The mechanism of action of ferrous stannate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions. The presence of iron and tin in the compound allows for redox reactions, facilitating the conversion of reactants to products. In biological applications, this compound nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery.
Comparación Con Compuestos Similares
Ferrous stannate can be compared with other similar compounds, such as zinc stannate and cobalt stannate. These compounds share some common properties but also exhibit unique characteristics:
Zinc Stannate: Known for its high electrical conductivity and stability, zinc stannate is widely used in optoelectronic devices and spintronics.
Cobalt Stannate: Exhibits weak ferromagnetic properties and is used in magnetic applications.
This compound stands out due to its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
dioxotin;oxoiron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWJAXYUSBYXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe].O=[Sn]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














